Clocapramine dihydrochloride
Overview
Description
Clomipramine dihydrochloride is a tricyclic antidepressant (TCA) that is used in the treatment of depression, obsessive-compulsive disorder (OCD), panic disorder, and other mental health disorders. Clomipramine is a member of the dibenzazepine class of compounds, which includes several other TCAs such as amitriptyline and nortriptyline. It is a potent inhibitor of serotonin reuptake, and is one of the most commonly prescribed antidepressants. In addition to its antidepressant effects, clomipramine has been found to have anticholinergic, antihistaminic, and anti-inflammatory effects.
Scientific Research Applications
Pharmacological and Biochemical Profile
Clocapramine dihydrochloride has been studied for its pharmacological and biochemical profiles. It exhibits significant antidopaminergic activity, which is more potent than its predecessor, carpipramine. Unlike carpipramine, clocapramine does not show imipramine-like action. These studies help in understanding the drug's central action and its clinical disinhibitory activity (Kurihara, Tsumagari, Setoguchi, & Fukuda, 1982).
Pharmacokinetics in Animals and Humans
The pharmacokinetics of clocapramine has been explored in both animals and humans. It involves studying the absorption, distribution, metabolism, and excretion of the drug. Such studies are crucial for understanding how the drug behaves in the body and its therapeutic potential (Ishigooka, Murasaki, Wakatabe, Miura, Hikida, & Shibata, 2004).
Interaction with Dopamine and α-Adrenergic Receptors
Clocapramine and related iminodibenzyl antipsychotic drugs have been researched for their effects on cerebral dopamine and α-adrenergic receptors. These studies are significant for understanding the drug’s mechanism of action in the brain, especially concerning its antipsychotic effects (Setoguchi, Sakamori, Takehara, & Fukuda, 1985).
Analytical Methods for Drug Detection
Research has been conducted to develop analytical methods for detecting clocapramine and its metabolites in biological samples. These methods are essential for drug monitoring and ensuring therapeutic efficacy and safety (Hikida, Inoue, Kojima, & Ohkura, 1990).
Comparative Clinical Studies
Clinical research comparing clocapramine with other antipsychotics has been conducted to evaluate its therapeutic efficacy and safety. Such studies are crucial for determining the drug’s place in treatment protocols for conditions like schizophrenia (Yamagami, 1985).
Impact on Mental Health Disorders
The impact of clocapramine and related compounds on mental health disorders, such as depressive symptoms, has been a subject of research. Understanding its effects on various mental health conditions can guide its clinical application (Parker & Pilkington, 2006).
properties
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRFZNTTSPNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47739-98-0 (Parent) | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20950770 | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28058-62-0 | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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